molecular formula C7H6ClNOS B13447153 3-Chloro-4-sulfanylbenzamide CAS No. 1260497-35-5

3-Chloro-4-sulfanylbenzamide

Cat. No.: B13447153
CAS No.: 1260497-35-5
M. Wt: 187.65 g/mol
InChI Key: FNFDRQNCCXPITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-sulfanylbenzamide is an organic compound that features a benzene ring substituted with a chlorine atom at the third position and a sulfanyl group at the fourth position, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-sulfanylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfanylation processes, followed by amidation. These processes are typically optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-sulfanylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives

    Reduction: Dechlorinated or modified amide derivatives

    Substitution: Various substituted benzamide derivatives

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylbenzamide: Similar structure but with a methyl group instead of a sulfanyl group.

    4-Chloro-3-sulfanylbenzamide: Similar structure but with the positions of the chlorine and sulfanyl groups swapped.

    3-Bromo-4-sulfanylbenzamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

3-Chloro-4-sulfanylbenzamide is unique due to the presence of both a chlorine atom and a sulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

1260497-35-5

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

3-chloro-4-sulfanylbenzamide

InChI

InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H2,9,10)

InChI Key

FNFDRQNCCXPITC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.